molecular formula C12H13NO B144954 Benzamide, N-3-cyclopenten-1-yl- CAS No. 132065-12-4

Benzamide, N-3-cyclopenten-1-yl-

Cat. No.: B144954
CAS No.: 132065-12-4
M. Wt: 187.24 g/mol
InChI Key: MQZHLAAOHTUELL-UHFFFAOYSA-N
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Description

The compound "Benzamide, N-3-cyclopenten-1-yl-" is a benzamide derivative where the amide nitrogen is substituted with a 3-cyclopenten-1-yl group. Benzamides are a class of organic compounds with diverse applications in medicinal chemistry, catalysis, and materials science, often modified via substituents on the aromatic ring or the amide nitrogen to tune reactivity or biological activity . The lack of explicit data on N-3-cyclopenten-1-yl-benzamide necessitates a comparative analysis of structurally related benzamide derivatives from the evidence, focusing on substituent effects, synthesis, and functional properties.

Properties

CAS No.

132065-12-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-cyclopent-3-en-1-ylbenzamide

InChI

InChI=1S/C12H13NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-7,11H,8-9H2,(H,13,14)

InChI Key

MQZHLAAOHTUELL-UHFFFAOYSA-N

SMILES

C1C=CCC1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1C=CCC1NC(=O)C2=CC=CC=C2

Synonyms

Benzamide, N-3-cyclopenten-1-yl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following comparison is based on structurally analogous benzamides from the provided evidence, emphasizing substituent diversity, synthesis routes, and key physicochemical properties.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Features
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 Not reported N,O-bidentate directing group
Rip-B C₁₇H₁₉NO₃ 285.34 90 3,4-Dimethoxyphenethyl
Rip-D C₁₇H₁₉NO₄ 301.34 96 2-Hydroxy + 3,4-dimethoxyphenethyl
Benzamide, N-(1-methyl-3-buten-1-yl) C₁₂H₁₅NO 189.25 Not reported Unsaturated butenyl group

Functional and Application Comparisons

  • Catalytic Applications : The N,O-bidentate group in ’s compound enhances coordination to transition metals, making it suitable for C–H activation reactions .
  • Pharmacological Potential: Compounds like Rip-B and Rip-D () with methoxy/hydroxy groups are structurally analogous to bioactive benzamides, such as kinase inhibitors or antimicrobial agents .
  • Chemical Reactivity : The unsaturated substituent in ’s compound allows for cycloaddition or polymerization reactions, contrasting with saturated analogs .

Notes

Comparisons are extrapolated from structurally related benzamides.

Data Consistency : Yields and properties vary significantly even among similar compounds (e.g., 80% vs. 34% yields in ), highlighting the sensitivity of benzamide synthesis to substituent electronic effects .

Further Research : Targeted studies on N-3-cyclopenten-1-yl-benzamide would require computational modeling (e.g., DFT for reactivity prediction) and experimental validation of its catalytic or biological activity.

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